2-Ethylbenzoyl chloride
Overview
Description
2-Ethylbenzoyl chloride is a chemical compound that is related to various research areas, including organic synthesis and material science. While the provided papers do not directly discuss 2-ethylbenzoyl chloride, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of 2-ethylbenzoyl chloride.
Synthesis Analysis
The synthesis of related benzoyl chloride derivatives can be inferred from the papers. For instance, paper discusses the synthesis of phenanthrene derivatives from 2-arylbenzoyl chlorides, which suggests that 2-ethylbenzoyl chloride could potentially undergo similar annulative coupling reactions. Additionally, paper describes the synthesis of ethyl benzoate using stannic chloride as a catalyst, which could be a related esterification reaction where 2-ethylbenzoyl chloride might be used to synthesize corresponding esters.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-ethylbenzoyl chloride can be deduced from X-ray diffraction analysis as mentioned in papers and . These analyses provide information on the geometry and conformation of the molecules, which is crucial for understanding the reactivity and physical properties of 2-ethylbenzoyl chloride.
Chemical Reactions Analysis
Chemical reactions involving benzoyl chloride derivatives are highlighted in several papers. Paper describes a catalytic system that facilitates the coupling of 2-arylbenzoyl chlorides with alkynes, which could be relevant to the reactivity of 2-ethylbenzoyl chloride in similar conditions. Paper explores the reactions of 2-aminobenzothiazoles with ethylene chlorohydrin, which could provide insights into the nucleophilic substitution reactions that 2-ethylbenzoyl chloride might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2-ethylbenzoyl chloride can be inferred from the provided papers. For example, paper discusses the crystal packing and van der Waals forces in a dibenzoate compound, which can be related to the intermolecular interactions that 2-ethylbenzoyl chloride might exhibit. Paper describes the hydrogen-bonding interactions in a crystalline structure, which could be relevant to the solubility and crystallization behavior of 2-ethylbenzoyl chloride.
Scientific Research Applications
1. Annulative Coupling in Organic Chemistry
2-Arylbenzoyl chlorides, a category which includes compounds like 2-ethylbenzoyl chloride, are used in annulative coupling reactions with internal alkynes. This process is catalyzed by a system involving iridium and leads to the selective formation of phenanthrene derivatives. Such reactions are significant in the field of organic chemistry for synthesizing complex hydrocarbon structures without the addition of external bases (Nagata et al., 2014).
2. Application in Photovoltaic Devices
Derivatives of benzoyl chloride, like 3,5-dinitrobenzoyl chloride, have been linked to graphene oxide to create materials that can significantly improve the performance of bulk heterojunction photovoltaic devices. These modified graphene materials demonstrate increased dispersability in organic solvents and are instrumental in enhancing power conversion efficiency in solar cells (Stylianakis et al., 2012).
3. Synthesis of Chelate-N-Heterocyclic Biscarbene Complexes
Compounds like ethylenebis(N-methylimidazolium) chloride, which bear resemblance to 2-ethylbenzoyl chloride, have been utilized in synthesizing new Ru(II)-p-cymene complexes. These complexes find applications in catalysis, particularly due to their bidentate behavior and molecular structures, which influence reactivity and synthetic approaches in the field of inorganic chemistry (Poyatos et al., 2004).
4. Palladium-Catalyzed Amination Reactions
N-Heterocyclic carbenes, structurally related to benzoyl chlorides, are used as catalyst modifiers in palladium-catalyzed amination reactions. These reactions involve various aryl halides and nitrogen-containing substrates, demonstrating the versatility and importance of these compounds in facilitating complex organic synthesis (Grasa et al., 2001).
Safety And Hazards
2-Ethylbenzoyl chloride is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Appropriate personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .
properties
IUPAC Name |
2-ethylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGFNNXYKMSCCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624769 | |
Record name | 2-Ethylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylbenzoyl chloride | |
CAS RN |
76118-05-3 | |
Record name | 2-Ethylbenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76118-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethylbenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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